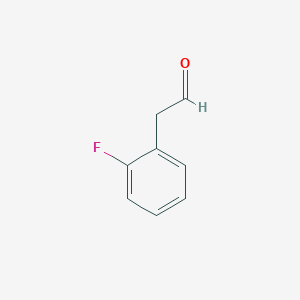

2-(2-Fluorophenyl)Acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEOYYODXJXMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590903 | |

| Record name | (2-Fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75321-85-6 | |

| Record name | (2-Fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Fluorophenyl)acetaldehyde from 2-Fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established synthetic routes for the preparation of 2-(2-fluorophenyl)acetaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-fluorotoluene. This document provides a comprehensive overview of the most viable multi-step synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

The synthesis of substituted phenylacetaldehydes is of significant interest due to their utility as intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The presence of a fluorine atom on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on two robust and well-documented synthetic strategies for the preparation of this compound from 2-fluorotoluene: a multi-step sequence via a nitrile intermediate and a more direct approach utilizing the Sommelet reaction.

Primary Synthetic Pathways

Two principal routes for the synthesis of this compound from 2-fluorotoluene have been identified and are detailed below. Both pathways commence with the selective benzylic bromination of 2-fluorotoluene to yield the key intermediate, 2-fluorobenzyl bromide.

-

Route 1: The Nitrile Pathway - A sequential five-step process involving cyanation, hydrolysis, reduction, and oxidation.

-

Route 2: The Sommelet Reaction Pathway - A more direct, two-step conversion of 2-fluorobenzyl bromide to the target aldehyde.

The following sections provide a detailed breakdown of each synthetic step, including comprehensive experimental protocols and tabulated quantitative data.

Route 1: Synthesis via Nitrile Intermediate

This pathway, while longer, proceeds through a series of well-understood and reliable chemical transformations, offering multiple points for purification and characterization of intermediates.

"2-Fluorotoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Fluorobenzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Fluorophenylacetonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "2-(2-Fluorophenyl)acetic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-(2-Fluorophenyl)ethanol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-Fluorotoluene" -> "2-Fluorobenzyl Bromide" [label=" NBS, AIBN\nCCl4, Reflux"]; "2-Fluorobenzyl Bromide" -> "2-Fluorophenylacetonitrile" [label=" NaCN\nDMSO"]; "2-Fluorophenylacetonitrile" -> "2-(2-Fluorophenyl)acetic Acid" [label=" H2SO4 (aq)\nReflux"]; "2-(2-Fluorophenyl)acetic Acid" -> "2-(2-Fluorophenyl)ethanol" [label=" 1. LiAlH4, THF\n2. H3O+ workup"]; "2-(2-Fluorophenyl)ethanol" -> "this compound" [label=" PCC or Swern\nOxidation"]; }

Figure 1: Workflow for the synthesis of this compound via the nitrile pathway.

Step 1: Benzylic Bromination of 2-Fluorotoluene

The initial step involves the free-radical bromination of the methyl group of 2-fluorotoluene to produce 2-fluorobenzyl bromide. N-Bromosuccinimide (NBS) is a highly selective reagent for this transformation, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[1]

Experimental Protocol:

A solution of 2-fluorotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents) in a suitable solvent such as carbon tetrachloride (CCl₄) is refluxed under inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 2-fluorobenzyl bromide, which can be purified by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Fluorotoluene | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| AIBN | 0.02 eq |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux |

| Typical Yield | 75-85% |

Step 2: Cyanation of 2-Fluorobenzyl Bromide

The benzylic bromide is then converted to 2-fluorophenylacetonitrile via a nucleophilic substitution reaction with sodium cyanide.

Experimental Protocol:

To a solution of 2-fluorobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), sodium cyanide (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC/GC). The reaction is then quenched by pouring it into ice-water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-fluorophenylacetonitrile, which can be purified by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Fluorobenzyl Bromide | 1.0 eq |

| Sodium Cyanide (NaCN) | 1.2 eq |

| Solvent | DMSO |

| Temperature | Room Temperature |

| Typical Yield | 80-90% |

Step 3: Hydrolysis of 2-Fluorophenylacetonitrile

The nitrile is hydrolyzed to the corresponding carboxylic acid, 2-(2-fluorophenyl)acetic acid, under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.[2]

Experimental Protocol:

A mixture of 2-fluorophenylacetonitrile (1 equivalent) and aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux for several hours.[2] The reaction progress can be monitored by the cessation of ammonia evolution or by TLC/GC analysis of aliquots. After cooling, the reaction mixture is poured onto crushed ice, and the precipitated 2-(2-fluorophenyl)acetic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Fluorophenylacetonitrile | 1.0 eq |

| Sulfuric Acid (aq) | Excess |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Step 4: Reduction of 2-(2-Fluorophenyl)acetic Acid

The carboxylic acid is reduced to the primary alcohol, 2-(2-fluorophenyl)ethanol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol:

To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of 2-(2-fluorophenyl)acetic acid (1 equivalent) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure complete reduction.[5][6] The reaction is carefully quenched by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield 2-(2-fluorophenyl)ethanol, which can be purified by distillation.

| Reagent/Parameter | Molar Ratio/Value |

| 2-(2-Fluorophenyl)acetic Acid | 1.0 eq |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 eq |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Reflux |

| Typical Yield | 80-90% |

Step 5: Oxidation of 2-(2-Fluorophenyl)ethanol

The final step is the mild oxidation of the primary alcohol to the desired aldehyde, this compound. Reagents such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are suitable to avoid over-oxidation to the carboxylic acid.[4][7][8][9]

Experimental Protocol (PCC Oxidation):

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) under an inert atmosphere, a solution of 2-(2-fluorophenyl)ethanol (1 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for a few hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to give the crude this compound, which should be used immediately or stored under inert gas due to its potential instability.

| Reagent/Parameter | Molar Ratio/Value |

| 2-(2-Fluorophenyl)ethanol | 1.0 eq |

| Pyridinium Chlorochromate (PCC) | 1.5 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | Room Temperature |

| Typical Yield | 70-85% |

Experimental Protocol (Swern Oxidation):

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of DMSO (2.2 equivalents) in DCM is added dropwise. After stirring for a short period, a solution of 2-(2-fluorophenyl)ethanol (1 equivalent) in DCM is added. The mixture is stirred for 30-60 minutes, followed by the dropwise addition of triethylamine (5 equivalents). The reaction is then allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated to afford the target aldehyde.[1][9][10]

| Reagent/Parameter | Molar Ratio/Value |

| 2-(2-Fluorophenyl)ethanol | 1.0 eq |

| Oxalyl Chloride | 1.5 eq |

| Dimethyl Sulfoxide (DMSO) | 2.2 eq |

| Triethylamine (TEA) | 5.0 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 85-95% |

Route 2: Synthesis via Sommelet Reaction

This route offers a more convergent approach, reducing the number of synthetic steps required to obtain the target aldehyde from the common intermediate, 2-fluorobenzyl bromide.[8]

"2-Fluorotoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Fluorobenzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Fluorotoluene" -> "2-Fluorobenzyl Bromide" [label=" NBS, AIBN\nCCl4, Reflux"]; "2-Fluorobenzyl Bromide" -> "this compound" [label=" 1. Hexamine\n2. H2O, Reflux"]; }

Figure 2: Workflow for the synthesis of this compound via the Sommelet reaction.

Step 1: Benzylic Bromination of 2-Fluorotoluene

This step is identical to Step 1 in Route 1. Please refer to the experimental protocol and data table provided in that section.

Step 2: The Sommelet Reaction

The Sommelet reaction converts the benzylic halide directly to the corresponding aldehyde using hexamine (hexamethylenetetramine). The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed in situ to the aldehyde.[8]

Experimental Protocol:

2-Fluorobenzyl bromide (1 equivalent) is added to a solution of hexamine (1.1 equivalents) in a solvent such as aqueous ethanol or chloroform. The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting benzyl bromide. Upon completion, the reaction mixture is cooled, and the product is typically isolated by steam distillation or solvent extraction after acidification to hydrolyze the intermediate imine. The extracted organic phase is then dried and concentrated. Purification can be achieved by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Fluorobenzyl Bromide | 1.0 eq |

| Hexamine | 1.1 eq |

| Solvent | Aqueous Ethanol or Chloroform |

| Temperature | Reflux |

| Typical Yield | 40-60% |

Summary and Recommendations

Both synthetic routes presented provide viable methods for the preparation of this compound from 2-fluorotoluene.

-

Route 1 (Nitrile Pathway) is a longer but very reliable and high-yielding sequence. Each intermediate is stable and can be purified and fully characterized, which can be advantageous in a research and development setting where material purity is paramount. The Swern oxidation in the final step generally offers higher yields and milder conditions compared to PCC.

-

Route 2 (Sommelet Reaction) offers a more direct and atom-economical approach. However, the yields can be more variable and sometimes lower than the multi-step route. Optimization of the reaction conditions may be required to achieve satisfactory results.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, desired purity, available reagents, and time constraints. For the synthesis of high-purity material for drug development, the more controlled, multi-step nitrile pathway is often preferred. For more rapid access to the aldehyde, the Sommelet reaction provides a valuable alternative.

Safety Considerations

All experimental procedures described in this guide should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Many of the reagents used, such as N-bromosuccinimide, sodium cyanide, lithium aluminum hydride, oxalyl chloride, and chromium-based oxidants, are hazardous and require careful handling and disposal according to institutional and regulatory guidelines.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)acetaldehyde is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a fluorinated phenyl ring attached to an acetaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other biologically active compounds. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery programs. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a representative synthetic workflow.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Physical State | Liquid | N/A |

| Boiling Point | 199.4 ± 15.0 °C (Predicted) | [1] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | N/A |

| Solubility | Miscible with most common organic solvents. Solubility in water is expected to be low. | [2] |

| pKa (alpha-proton) | ~20 (Estimated) | [3] |

| CAS Number | 75321-85-6 | [1][4] |

| IUPAC Name | This compound |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, as well as protocols for its synthesis and characterization.

Determination of Boiling Point (Micro-method)

This protocol is adapted for small-scale determination of the boiling point of a liquid.

Materials:

-

This compound

-

Capillary tube (sealed at one end)

-

Fusion tube

-

Thermometer (0-250 °C range)

-

Heating apparatus (e.g., aluminum block heater or oil bath)

-

Stand and clamp

Procedure:

-

Add a few drops of this compound into a fusion tube.

-

Place a capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached fusion tube into the heating apparatus.

-

Heat the apparatus gradually while observing the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

This protocol describes a straightforward method for determining the density of a liquid sample.

Materials:

-

This compound

-

Pycnometer or a small volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark, ensuring there are no air bubbles.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and repeat steps 3-5, recording the final mass (m₃).

-

Calculate the density of the sample using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved material.

-

If the compound has dissolved, it is considered "soluble" in that solvent at that concentration. If not, it is "insoluble" or "sparingly soluble."

-

Repeat the procedure for each solvent to be tested.

Synthesis of this compound

A common method for the synthesis of phenylacetaldehydes is the oxidation of the corresponding 2-phenylethanol.

Materials:

-

2-(2-Fluorophenyl)ethanol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (anhydrous)

-

Silica gel

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(2-fluorophenyl)ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridinium chlorochromate (PCC) to the solution in one portion while stirring.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Gas Chromatography (GC) Analysis

GC is a standard technique for assessing the purity of volatile compounds like aldehydes.

Materials:

-

This compound sample

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5)

-

Carrier gas (e.g., helium or nitrogen)

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL).

-

Set the GC operating conditions:

-

Injector Temperature: Typically 250 °C.

-

Detector Temperature: Typically 280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram. The purity can be estimated by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer

Procedure:

-

Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Expected ¹H NMR signals:

-

A doublet for the methylene protons (-CH₂-) adjacent to the aldehyde group, likely in the range of 3.6-3.8 ppm.

-

A triplet for the aldehydic proton (-CHO), likely in the range of 9.7-9.8 ppm.

-

A complex multiplet pattern for the aromatic protons in the range of 7.0-7.5 ppm.

-

-

Expected ¹³C NMR signals:

-

A signal for the aldehydic carbon, likely around 200 ppm.

-

Multiple signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent.

-

A signal for the methylene carbon.

-

Mandatory Visualization

The following diagram illustrates a common synthetic workflow for the preparation of this compound via the oxidation of 2-(2-Fluorophenyl)ethanol.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide practical guidance for its analysis and synthesis. The inclusion of a visualized synthetic workflow further aids in understanding the practical aspects of handling and preparing this compound. As a versatile chemical intermediate, a thorough understanding of its properties is crucial for its effective application in the synthesis of novel and functional molecules.

References

Spectroscopic Data for 2-(2-Fluorophenyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)acetaldehyde is an organic compound of interest in various fields of chemical research, including medicinal chemistry and drug development, due to the prevalence of the fluorophenyl motif in bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Disclaimer: As of the compilation of this guide, publicly accessible, experimentally verified spectroscopic data for this compound is limited. The data presented herein is a combination of predicted values based on established spectroscopic principles and comparative data from structurally analogous compounds, such as its isomer, 2-(4-fluorophenyl)acetaldehyde.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.7 | Triplet (t) | 1H | -CHO | The aldehyde proton is expected to be a triplet due to coupling with the adjacent methylene protons. |

| ~7.1 - 7.4 | Multiplet (m) | 4H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. |

| ~3.7 | Doublet (d) | 2H | -CH₂- | The methylene protons are adjacent to the aldehyde group and will be split by the aldehyde proton. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~200 | C=O | The aldehyde carbonyl carbon is expected to be significantly downfield. |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |

| ~132 (d) | Ar-C | Aromatic carbon chemical shifts will be influenced by the fluorine substituent and will show coupling. |

| ~129 (d) | Ar-C | Aromatic carbon chemical shifts will be influenced by the fluorine substituent and will show coupling. |

| ~124 (d) | Ar-C | Aromatic carbon chemical shifts will be influenced by the fluorine substituent and will show coupling. |

| ~115 (d, ²JCF ≈ 22 Hz) | Ar-C | The ortho-carbon to the fluorine will show a characteristic two-bond C-F coupling. |

| ~45 | -CH₂- | The methylene carbon is expected in the aliphatic region. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1490, ~1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-F stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 137 | [M-H]⁺ |

| 109 | [M-CHO]⁺ |

| 96 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 75-125 MHz spectrometer. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically applied.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solution): Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

-

Data Acquisition: Record a background spectrum of the salt plates or the solvent. Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity against m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of different spectroscopic data for structural elucidation.

solubility of 2-(2-Fluorophenyl)Acetaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Fluorophenyl)Acetaldehyde in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its expected solubility profile based on its structural analogue, phenylacetaldehyde. Furthermore, it details a standard experimental protocol for determining thermodynamic solubility, providing researchers with the methodology to generate precise data.

The molecule consists of a moderately polar aldehyde group and a largely nonpolar fluorophenyl ring. The fluorine atom adds some polarity but does not fundamentally alter the compound's amphiphilic nature. Like phenylacetaldehyde, this compound is expected to be readily soluble in a wide range of common organic solvents and sparingly soluble in water.[3] Phenylacetaldehyde is described as miscible with or soluble in alcohols, ethers, and ketones.[3][5][6]

The expected solubility in various organic solvent classes is summarized below.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The aldehyde group can hydrogen bond with the solvent's hydroxyl groups, while the phenyl ring interacts via van der Waals forces.[3] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar aldehyde group facilitate dissolution.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble / Miscible | The aromatic rings of the solute and solvent interact favorably through π-π stacking and van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Soluble to Sparingly Soluble | Solubility is driven by weaker van der Waals forces; the solute's polarity may limit miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the molecule.[3][5] |

| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible | These solvents effectively solvate both polar and nonpolar regions of the molecule.[3] |

Structure-Solubility Relationship

The solubility of this compound is governed by the interplay between its polar functional group and its nonpolar aromatic ring. The following diagram illustrates this relationship.

Experimental Protocol: Thermodynamic Solubility Determination

For drug discovery and development, determining the precise thermodynamic solubility is crucial.[7][8][9] The "shake-flask" method is the gold-standard technique for this purpose.[10][11] The following protocol outlines the steps to measure the solubility of this compound in a chosen organic solvent.

Objective: To determine the equilibrium concentration of the solute in a solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent (HPLC-grade)

-

2-5 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed, with undissolved solid or liquid remaining.[9]

-

Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.

-

Prepare at least three replicates for each solvent to ensure reproducibility.[11]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[11]

-

Allow the samples to shake for a sufficient duration to reach equilibrium. This typically requires 18 to 24 hours, but may extend to 72 hours for some compounds.[10][12] A preliminary time-course experiment is recommended to determine the exact time to equilibrium.

-

-

Sample Separation:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial.[7] This step is crucial to remove all undissolved particles.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the saturated solution from the calibration curve. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram provides a visual summary of the shake-flask protocol for determining solubility.

References

- 1. This compound CAS#: 75321-85-6 [m.chemicalbook.com]

- 2. This compound - CAS:75321-85-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Phenylacetaldehyde, 95% | Fisher Scientific [fishersci.ca]

- 6. Phenylacetaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. bioassaysys.com [bioassaysys.com]

A Technical Guide to 2-(2-Fluorophenyl)Acetaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block in Medicinal Chemistry.

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)acetaldehyde, a valuable fluorinated aromatic aldehyde for researchers, scientists, and professionals in drug development. This document details its commercial availability, outlines a probable synthetic protocol, and explores its application as a crucial intermediate in the synthesis of pharmacologically active molecules.

Commercial Availability

This compound (CAS Number: 75321-85-6) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with options for larger quantities available upon request. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| ChemShuttle | 182358 | 95% | 250mg, 1g | 2-8 °C |

| Sigma-Aldrich | - | - | Inquire | - |

| BOC Sciences | 75321-85-6 | Inquire | Inquire | Inquire |

| ChemicalBook | - | - | Inquire | Inert atmosphere, Store in freezer, under -20°C[1] |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol [1] |

| Boiling Point | 199.4±15.0 °C (Predicted)[1] |

| Density | 1.116±0.06 g/cm³ (Predicted)[1] |

| InChI Key | NSEOYYODXJXMMP-UHFFFAOYSA-N |

| SMILES | O=CCc1ccccc1F |

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2-(2-fluorophenyl)ethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Alcohol: Dissolve 2-(2-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of PCC at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite® to remove the chromium salts.

-

Purification: Wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Fluorinated building blocks, such as this compound, are therefore valuable intermediates in the synthesis of novel therapeutics.

This compound serves as an electrophilic intermediate for various chemical transformations, including condensation and reductive amination reactions, which are fundamental in the construction of heterocyclic systems and other complex molecular architectures.

A pertinent example of the utility of a closely related structure is in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. A key intermediate in the synthesis of Vonoprazan is 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. The ortho-fluorine substitution on the phenyl ring in this intermediate is crucial for enhancing the metabolic stability of the final drug molecule by hindering oxidative metabolism at adjacent positions. This leads to a longer half-life in the body and allows for less frequent dosing.

The logical workflow for the application of this compound as a building block in drug discovery is illustrated below.

Figure 2: Role in Drug Discovery Workflow.

While direct involvement of this compound in specific signaling pathways has not been documented, its role as a precursor to pharmacologically active molecules underscores its importance. The properties it imparts to the final drug are what ultimately influence the interaction with biological targets and signaling cascades.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-(2-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-(2-Fluorophenyl)acetaldehyde. The presence of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric effects that modulate the aldehyde's reactivity compared to unsubstituted phenylacetaldehyde. This document explores the theoretical basis for this altered reactivity and provides an overview of common aldehyde reactions, supported by generalized experimental protocols and expected outcomes. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and organic synthesis, offering insights into the chemical behavior of this versatile building block.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The aldehyde group is a key functional handle, participating in a wide array of chemical transformations. The reactivity of this aldehyde is significantly influenced by the 2-fluorophenyl substituent. Understanding these influences is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Electronic and Steric Effects of the 2-Fluoro Substituent

The fluorine atom at the ortho position exerts both inductive and steric effects on the aldehyde group.

-

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Steric Effect: The presence of the fluorine atom in the ortho position introduces steric hindrance around the aldehyde group. This can hinder the approach of bulky nucleophiles, potentially slowing down reaction rates or influencing the stereochemical outcome of a reaction.

The interplay of these electronic and steric effects dictates the overall reactivity of the aldehyde group in this compound.

Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aldehydic proton (CHO) signal around δ 9.5-10.0 ppm (triplet). Methylene protons (CH₂) adjacent to the carbonyl group around δ 3.7 ppm (doublet). Aromatic protons in the range of δ 7.0-7.5 ppm (multiplets). |

| ¹³C NMR | Carbonyl carbon signal around δ 200 ppm. Methylene carbon signal around δ 50 ppm. Aromatic carbon signals in the range of δ 115-165 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. |

| IR Spectroscopy | Strong C=O stretching vibration around 1720-1740 cm⁻¹. C-H stretching of the aldehyde group appearing as two weak bands around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 138.05. |

Reactivity and Synthetic Applications

The aldehyde group of this compound is a versatile functional group that participates in a variety of important organic reactions.

Nucleophilic Addition Reactions

The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, generally favoring nucleophilic addition reactions.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(2-Fluorophenyl)acetic acid.

Generalized Experimental Protocol for Oxidation:

-

Dissolve this compound in a suitable solvent such as acetone.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), until the orange color of the reagent persists.

-

Quench the reaction with isopropanol.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-(2-Fluorophenyl)acetic acid by recrystallization or column chromatography.

| Reactant | Product | Reagent | Typical Yield |

| This compound | 2-(2-Fluorophenyl)acetic acid | Jones Reagent | High |

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, 2-(2-Fluorophenyl)ethanol.

Generalized Experimental Protocol for Reduction:

-

Dissolve this compound in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product, 2-(2-Fluorophenyl)ethanol, by distillation or column chromatography.

| Reactant | Product | Reagent | Typical Yield |

| This compound | 2-(2-Fluorophenyl)ethanol | Sodium Borohydride | High |

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.

Generalized Experimental Protocol for Wittig Reaction:

-

Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the resulting alkene by column chromatography.

| Reactants | Product | Typical Yield |

| This compound, Methyltriphenylphosphonium bromide, n-BuLi | 1-Fluoro-2-(prop-1-en-2-yl)benzene | Moderate to High |

Knoevenagel Condensation

This condensation reaction with active methylene compounds is a key method for C-C bond formation.

Generalized Experimental Protocol for Knoevenagel Condensation:

-

Dissolve this compound and an active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol or water.[1]

-

Add a catalytic amount of a weak base, such as piperidine or sodium bicarbonate.[2]

-

Stir the mixture at room temperature or with gentle heating.[2]

-

The product often precipitates out of the reaction mixture and can be collected by filtration.[2]

-

If the product does not precipitate, extract it with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Based on a similar reaction with 2-fluorobenzaldehyde, the expected product with malononitrile would be 2-(2-(2-fluorophenyl)ethylidene)malononitrile, with an expected yield of around 87%.[1]

| Reactants | Product | Typical Yield |

| This compound, Malononitrile | 2-(2-(2-fluorophenyl)ethylidene)malononitrile | ~87% (estimated)[1] |

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a powerful method for constructing quinoline rings, which are prevalent in many pharmaceuticals. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can serve as the component with the reactive methylene group.[3][4]

Generalized Experimental Protocol for Friedländer Annulation:

-

In a reaction vessel, combine the 2-aminoaryl ketone (e.g., 2-aminoacetophenone), this compound, and a catalyst in a suitable solvent.[3]

-

Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium hydroxide).[4]

-

Heat the reaction mixture, often to reflux, and monitor the progress by TLC.[5]

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting quinoline derivative by column chromatography or recrystallization.

| Reactants | Product | Typical Yield |

| 2-Aminoacetophenone, this compound | 2-((2-fluorophenyl)methyl)-4-methylquinoline | Moderate to High |

Mandatory Visualizations

Caption: Overview of key reactions of this compound.

Caption: Logical workflow of the Friedländer Annulation.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. The ortho-fluoro substituent enhances the electrophilicity of the aldehyde carbonyl group, making it highly susceptible to a range of nucleophilic attacks and other classical aldehyde reactions. This guide has provided a theoretical framework for understanding its reactivity and has outlined generalized protocols for its key transformations. For drug development professionals and synthetic chemists, a thorough understanding of the reactivity of this compound opens avenues for the efficient synthesis of novel and complex molecular architectures with potential therapeutic applications. Further research into specific reaction kinetics and the development of stereoselective transformations involving this aldehyde will continue to expand its utility in modern organic chemistry.

References

The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Phenylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the effects of fluorine substitution on phenylacetaldehyde, a key structural motif in many biologically active compounds. Through a comprehensive review of established principles and extrapolated data, this document outlines the predicted changes in acidity, lipophilicity, and metabolic stability conferred by the introduction of a fluorine atom at the ortho, meta, and para positions of the phenyl ring. Detailed experimental protocols for the synthesis, purification, and characterization of fluorinated phenylacetaldehyde derivatives are provided, alongside methodologies for evaluating their biological activity. This guide aims to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics by leveraging the unique properties of fluorine.

Introduction

Fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of organic molecules. When substituted for hydrogen, its small size allows it to act as a hydrogen isostere, while its powerful inductive effect can significantly alter pKa, lipophilicity (logP), and metabolic stability. Phenylacetaldehyde and its derivatives are prevalent in natural products and synthetic compounds with a wide range of biological activities. The targeted fluorination of this scaffold presents a compelling strategy for optimizing drug-like properties, including enhanced binding affinity, improved metabolic profiles, and increased bioavailability. This guide explores the multifaceted consequences of fluorine substitution on phenylacetaldehyde, providing a theoretical framework and practical methodologies for its investigation.

Physicochemical Properties of Fluorinated Phenylacetaldehydes

The position of fluorine substitution on the phenyl ring of phenylacetaldehyde is predicted to have a differential impact on its key physicochemical properties. The following tables summarize the estimated values for the parent compound and its fluorinated analogs. These predictions are based on established quantitative structure-property relationship (QSPR) models and the known effects of fluorine in aromatic systems.

Table 1: Predicted Physicochemical Properties of Phenylacetaldehyde and its Monofluorinated Derivatives

| Compound | Predicted pKa | Predicted logP | Predicted Metabolic Half-life (t½) in Human Liver Microsomes (HLM) |

| Phenylacetaldehyde | ~17.0 | 1.57 | Short |

| 2-Fluorophenylacetaldehyde | ~16.5 | 1.75 | Moderate |

| 3-Fluorophenylacetaldehyde | ~16.3 | 1.78 | Moderate-Long |

| 4-Fluorophenylacetaldehyde | ~16.4 | 1.76 | Long |

Note: These values are estimations derived from computational models and the analysis of structurally related compounds. Experimental verification is recommended.

Synthesis and Characterization of Fluorinated Phenylacetaldehydes

The synthesis of fluorinated phenylacetaldehydes can be achieved through the oxidation of the corresponding fluorinated 2-phenylethanols. The Swern oxidation is a reliable method that avoids over-oxidation to the carboxylic acid.

General Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of fluorinated phenylacetaldehydes.

Detailed Experimental Protocol: Synthesis of 2-Fluorophenylacetaldehyde

Materials:

-

2-Fluorophenylethanol (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (5.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel (230-400 mesh)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Activator Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To the cooled DCM, add oxalyl chloride (1.5 eq) dropwise, followed by the slow, dropwise addition of DMSO (3.0 eq). Stir the mixture at -78 °C for 30 minutes.[1]

-

Alcohol Addition: Dissolve 2-fluorophenylethanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

-

Base Addition and Quenching: Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[1]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude 2-fluorophenylacetaldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent.[4]

Characterization Protocol: NMR and Mass Spectrometry

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

MS: Prepare a dilute solution (1-10 µg/mL) of the purified product in a suitable volatile solvent such as acetonitrile or methanol.

Instrumentation and Parameters:

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical spectral width of 0-12 ppm.

-

¹³C NMR: Typical spectral width of 0-220 ppm, with proton decoupling.

-

-

Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) or electron ionization (EI).

Predicted Spectral Data for 4-Fluorophenylacetaldehyde:

-

¹H NMR (CDCl₃): δ 9.7 (t, 1H, -CHO), 7.1-7.3 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.6 (d, 2H, -CH₂-).

-

¹³C NMR (CDCl₃): δ 199.0 (-CHO), 162.0 (d, J_CF ≈ 245 Hz, C-F), 131.0 (d, J_CF ≈ 8 Hz, Ar-C), 129.0 (d, J_CF ≈ 3 Hz, Ar-C), 116.0 (d, J_CF ≈ 21 Hz, Ar-C), 49.0 (-CH₂-).

-

Mass Spectrometry (EI): The fragmentation pattern is expected to show a molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of -CHO (M-29) and the benzyl cation.[5][6][7]

Biological Activity and Metabolic Stability

Fluorine substitution is anticipated to influence the biological activity and metabolic fate of phenylacetaldehyde. The increased lipophilicity may enhance membrane permeability and target engagement, while the strong C-F bond can block sites of metabolism.

Metabolic Pathways of Phenylacetaldehyde

Phenylacetaldehyde is primarily metabolized via oxidation to phenylacetic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDH).[8] Cytochrome P450 (CYP) enzymes can also be involved in the metabolism of aromatic aldehydes. Fluorine substitution can alter the susceptibility of the aromatic ring and the aldehyde group to enzymatic modification.

Caption: Primary metabolic pathways of phenylacetaldehyde.

Protocol for In Vitro Metabolic Stability Assay

Materials:

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Test compound (fluorinated phenylacetaldehyde)

-

Control compound (e.g., a compound with known metabolic stability)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (with internal standard)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.

-

Reaction Initiation: Add the test compound and control compound to the master mix in a 96-well plate to initiate the metabolic reaction. Incubate at 37 °C.[9]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[9]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the test compound by plotting the natural logarithm of the percent remaining parent compound versus time.[10]

Protocol for Cytotoxicity Assay

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Normal cell line (e.g., fibroblasts) for selectivity assessment

-

Cell culture medium and supplements

-

Test compound (fluorinated phenylacetaldehyde)

-

MTT or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[12]

-

Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[13]

Conclusion

The introduction of fluorine into the phenylacetaldehyde scaffold is a promising strategy for modulating its physicochemical and biological properties. This guide has provided a theoretical framework for predicting the effects of fluorination and detailed, practical protocols for the synthesis, characterization, and biological evaluation of these important compounds. The systematic application of these methodologies will enable researchers to rationally design and develop novel fluorinated molecules with improved therapeutic potential. While the provided quantitative data are based on well-established principles, experimental validation remains crucial for advancing drug discovery programs.

References

- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Salivary Aldehyde Dehydrogenase: Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 2-(2-Fluorophenyl)acetaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – 2-(2-Fluorophenyl)acetaldehyde, a fluorinated aromatic aldehyde, is emerging as a critical building block in the synthesis of novel therapeutic agents. This in-depth technical guide explores its potential applications in medicinal chemistry, with a particular focus on its role in the development of the potassium-competitive acid blocker (P-CAB), Vonoprazan. The strategic incorporation of the fluorine atom in this precursor molecule significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, making it a subject of considerable interest for researchers, scientists, and drug development professionals.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No: 75321-85-6) is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceuticals.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[2][3] Its aldehyde functionality allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a versatile precursor for a diverse range of bioactive compounds.

Key Application: Synthesis of Vonoprazan (TAK-438), a Potent Potassium-Competitive Acid Blocker

A prominent example of the application of a this compound derivative is in the synthesis of Vonoprazan (TAK-438), a novel drug for the treatment of acid-related gastrointestinal disorders.[4] Vonoprazan functions by inhibiting the proton pump (H+,K+-ATPase) in the stomach, thereby reducing gastric acid secretion.[4] The core of Vonoprazan is a 5-(2-fluorophenyl)pyrrole moiety, for which 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a key intermediate. While various synthetic routes to this intermediate have been developed, starting materials are crucial for an efficient synthesis.[5][6] Plausible synthetic pathways, such as the Paal-Knorr pyrrole synthesis, could utilize this compound as a direct precursor to the essential pyrrole core.[7][8][9]

Quantitative Data: Biological Activity of Vonoprazan

The efficacy of Vonoprazan as a proton pump inhibitor is demonstrated by its potent in vitro activity. The quantitative data for its biological activity is summarized in the table below.

| Compound | Target | IC50 (μM) | Assay Conditions |

| Vonoprazan (TAK-438) | H+,K+-ATPase | 0.019 | Porcine gastric microsomes, pH 6.5 |

Table 1: Inhibitory activity of Vonoprazan against H+,K+-ATPase.[4]

Signaling Pathway: Inhibition of the Gastric Proton Pump

Vonoprazan exerts its therapeutic effect by competitively inhibiting the final step in gastric acid secretion, which is mediated by the H+,K+-ATPase, also known as the proton pump. This enzyme is located in the secretory membranes of parietal cells in the stomach lining. The signaling pathway involves the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+). By binding to the ion-exchange site of the proton pump in a K+-competitive manner, Vonoprazan effectively blocks the pump's activity, leading to a potent and sustained reduction in gastric acid levels.[4]

Caption: Mechanism of action of Vonoprazan.

Potential Synthetic Transformations of this compound

Beyond its application in the synthesis of Vonoprazan, this compound can be utilized in various other classical organic reactions to generate a library of potentially bioactive molecules.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are scaffolds present in many natural products and pharmaceuticals with a wide range of biological activities.[10][11][12][13][14][15] this compound can react with a β-arylethylamine, such as tryptamine, under acidic conditions to yield a 1-(2-fluorobenzyl)-tetrahydro-β-carboline derivative.

Caption: General workflow of the Pictet-Spengler reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. This compound can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to produce α,β-unsaturated products. These products can serve as intermediates for the synthesis of various heterocyclic systems with potential medicinal applications.

Experimental Protocols

General Procedure for the Pictet-Spengler Reaction

The following is a representative protocol for the Pictet-Spengler reaction, which can be adapted for this compound.

Synthesis of 1-(Substituted)-tetrahydro-β-carbolines:

To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), the aldehyde (1.1 eq), in this case, this compound, is added. The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the intermediate imine. Subsequently, an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added, and the reaction is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon cooling, the reaction mixture is worked up by neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline derivative.[16]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent proton pump inhibitor Vonoprazan highlights its significance in modern drug discovery. The presence of the fluorine atom imparts desirable properties to the final drug molecule, and the reactivity of the aldehyde group allows for the construction of complex and biologically active heterocyclic scaffolds. Further exploration of the synthetic potential of this compound in reactions such as the Pictet-Spengler and Knoevenagel condensations is expected to yield a new generation of drug candidates with diverse therapeutic applications.

References

- 1. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jk-sci.com [jk-sci.com]

- 14. The Pictet-Spengler Reaction [ebrary.net]

- 15. name-reaction.com [name-reaction.com]

- 16. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Building Block: Unraveling the Synthesis of 2-(2-Fluorophenyl)acetaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)acetaldehyde is a crucial aromatic aldehyde that has garnered significant attention in the realms of medicinal chemistry and drug development. Its unique structural motif, featuring a fluorine atom on the phenyl ring, imparts distinct physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This whitepaper delves into the discovery and historical evolution of the synthesis of this important building block, providing a comprehensive overview of the synthetic strategies that have been developed. We will explore the key chemical transformations, present detailed experimental protocols for a plausible and widely applicable synthetic route, and offer a comparative analysis of various methodologies through tabulated data.

Historical Context: The Rise of Fluorine in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to the 19th century, the strategic incorporation of fluorine into pharmaceuticals only gained significant momentum in the mid-20th century. Chemists began to recognize the profound impact of fluorine substitution on the biological activity of molecules. The development of new and more efficient fluorination techniques, such as the Schiemann reaction for the preparation of fluoroaromatic compounds, paved the way for the synthesis of a wide array of fluorinated building blocks. The synthesis of this compound likely emerged from this growing interest in fluorinated aromatics and the need for versatile intermediates in the synthesis of complex drug candidates.

Core Synthetic Strategies

The synthesis of this compound can be approached through several key synthetic disconnections. The most logical and commonly employed strategies revolve around the formation of the acetaldehyde moiety from a suitable precursor already bearing the 2-fluorophenyl group. These strategies include:

-

Oxidation of 2-(2-Fluorophenyl)ethanol: This is arguably one of the most direct and reliable methods. The corresponding alcohol can be oxidized using a variety of mild to moderate oxidizing agents to yield the desired aldehyde.

-

Reduction of 2-Fluorophenylacetic Acid and its Derivatives: Carboxylic acids and their esters or acid chlorides can be partially reduced to the aldehyde level. This requires careful selection of reducing agents to avoid over-reduction to the corresponding alcohol.

-

Hydrolysis of 2-(2-Fluorophenyl)acetonitrile: The nitrile group can be hydrolyzed to the corresponding carboxylic acid, which can then be reduced. Alternatively, partial reduction of the nitrile is also a possibility.

-

Darzens Glycidic Ester Condensation: This classic reaction involves the condensation of 2-fluorobenzaldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. Subsequent hydrolysis and decarboxylation can yield the desired acetaldehyde.

The choice of a particular synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Experimental Protocols: A Plausible and Detailed Methodology

Synthesis of this compound via Oxidation of 2-(2-Fluorophenyl)ethanol

This protocol is based on the established procedure for the bromo-analogue and is expected to provide good yields of the target compound.

Materials:

-

2-(2-Fluorophenyl)ethanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Silica gel

-

Celite

Procedure:

-

A solution of 2-(2-fluorophenyl)ethanol (1.0 equivalent) in dichloromethane is prepared.

-

This solution is added to a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in dichloromethane at ambient temperature.

-

An exothermic reaction is typically observed, and the mixture turns dark.

-

The reaction mixture is stirred for approximately 15 hours at ambient temperature to ensure complete conversion.

-

After the reaction is complete, diethyl ether is added to the mixture.

-